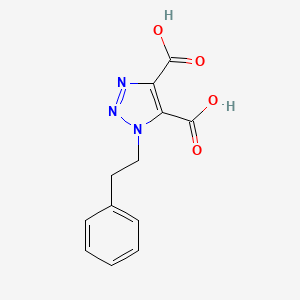
2-(2-Chlorovinyl)-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Lewisite 2 is a chemical compound with the molecular formula C₄H₄AsCl₃ . It is a member of the lewisite family, which includes several related arsenic-containing compounds.
- Lewisite 2 is primarily known for its use as a chemical warfare agent . It was developed by the United States during World War I.
- Chemically, it is dichloro (2-chlorovinyl)arsine , and its CAS Registry Number is 40334-69-8 .
Métodos De Preparación
- Lewisite 2 can be synthesized through various methods, including:
- The reaction proceeds as follows:
AsCl3+C2H2→C4H4AsCl3
- Lewisite 2 is usually found as a mixture with other related compounds, such as lewisite 1 and lewisite 3 .
Industrial Production: While specific industrial production methods are not widely documented, Lewisite 2 can be prepared in the laboratory.
Laboratory Synthesis: One common route involves reacting with or its derivatives under controlled conditions.
- The reaction proceeds as follows:
Análisis De Reacciones Químicas
- Lewisite 2 can undergo various chemical reactions:
Hydrolysis: It reacts with water to form hydrochloric acid and other products.
Reduction: Reduction of the arsenic center can yield less toxic derivatives.
Substitution Reactions: Lewisite 2 can undergo substitution reactions with nucleophiles.
- Common reagents include alkalis , reducing agents , and nucleophiles .
- Major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
- Beyond its wartime use, Lewisite 2 has limited scientific applications due to its toxicity.
- research has explored its potential in:
Medicine: Investigating its effects on cellular processes.
Chemistry: Studying its reactivity and mechanisms.
Industry: Limited applications in chemical synthesis.
Mecanismo De Acción
- Lewisite 2’s toxicity arises from its ability to disrupt cellular processes.
- It likely interacts with cellular components, affecting enzymes and signaling pathways.
- The exact molecular targets and pathways remain an area of ongoing research.
Comparación Con Compuestos Similares
- Lewisite 2 is part of a family of related compounds:
Lewisite 1: , it differs slightly in structure.
Lewisite 3: , another member of the lewisite family.
- Lewisite 2’s uniqueness lies in its specific combination of chlorine and vinyl groups on the arsenic center .
Remember that Lewisite 2 is highly toxic, and its use is strictly regulated
Propiedades
Fórmula molecular |
C6H4ClNO3 |
|---|---|
Peso molecular |
173.55 g/mol |
Nombre IUPAC |
2-[(E)-2-chloroethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ |
Clave InChI |
BALFGYUZUCAWRY-ONEGZZNKSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/Cl |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)






